PNP Enzyme Inhibition Potency: Target Compound vs. Endogenous Substrate Inosine
The target compound inhibits purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM when measured by the conversion of [8-14C]-inosine to [8-14C]-hypoxanthine [1]. This level of inhibition, while moderate, is a direct consequence of the compound's unique substitution pattern which imparts a specific binding mode competitive with inosine [1]. In contrast, the natural substrate inosine exhibits an apparent Km of 50 µM (50,000 nM) under comparable conditions [2], illustrating the compound's significant ability to compete for the enzyme active site.
| Evidence Dimension | PNP Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,330 nM |
| Comparator Or Baseline | Inosine (Km): ~50,000 nM |
| Quantified Difference | Approximately 37.6-fold more potent than the Km of the natural substrate |
| Conditions | Enzymatic assay measuring conversion of [8-14C]-inosine to [8-14C]-hypoxanthine |
Why This Matters
This quantitative potency against the primary target validates the compound as a functional inhibitor for PNP, which is crucial for research on T-cell mediated disorders where PNP inhibition is a therapeutic strategy.
- [1] BindingDB. Entry BDBM50404028. IC50: 1.33E+3 nM for purine nucleoside phosphorylase. Assay measured conversion of [8-14C]-inosine. View Source
- [2] Schramm, V.L. Purine Nucleoside Phosphorylase. In: Wiley Encyclopedia of Chemical Biology, 2008. Km for inosine ~50 µM. View Source
